2-(Benzyloxy)-1-methoxy-4-vinylbenzene 2-(Benzyloxy)-1-methoxy-4-vinylbenzene
Brand Name: Vulcanchem
CAS No.: 68360-39-4
VCID: VC5393345
InChI: InChI=1S/C16H16O2/c1-3-13-9-10-15(17-2)16(11-13)18-12-14-7-5-4-6-8-14/h3-11H,1,12H2,2H3
SMILES: COC1=C(C=C(C=C1)C=C)OCC2=CC=CC=C2
Molecular Formula: C16H16O2
Molecular Weight: 240.302

2-(Benzyloxy)-1-methoxy-4-vinylbenzene

CAS No.: 68360-39-4

Cat. No.: VC5393345

Molecular Formula: C16H16O2

Molecular Weight: 240.302

* For research use only. Not for human or veterinary use.

2-(Benzyloxy)-1-methoxy-4-vinylbenzene - 68360-39-4

Specification

CAS No. 68360-39-4
Molecular Formula C16H16O2
Molecular Weight 240.302
IUPAC Name 4-ethenyl-1-methoxy-2-phenylmethoxybenzene
Standard InChI InChI=1S/C16H16O2/c1-3-13-9-10-15(17-2)16(11-13)18-12-14-7-5-4-6-8-14/h3-11H,1,12H2,2H3
Standard InChI Key PIPBQQYHFLQYBX-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C=C)OCC2=CC=CC=C2

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s IUPAC name, 4-ethenyl-1-methoxy-2-(phenylmethoxy)benzene, reflects its substitution pattern: a benzene ring with methoxy (-OCH₃) at position 1, benzyloxy (-OCH₂C₆H₅) at position 2, and vinyl (-CH=CH₂) at position 4 . Its planar structure facilitates π-π interactions, enhancing reactivity in electrophilic substitutions.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC16H16O2\text{C}_{16}\text{H}_{16}\text{O}_{2}
Molecular Weight240.30 g/mol
CAS Number68360-39-4
Synonyms3-Benzyloxy-4-methoxy-1-ethenylbenzene

Spectroscopic Data

While explicit spectral data (e.g., NMR, IR) are absent in the provided sources, analogous compounds like 2-methoxy-4-vinylphenol (MVP) exhibit characteristic peaks:

  • ¹H NMR: Vinyl protons (δ\delta 5.1–6.3 ppm), methoxy (δ\delta 3.8 ppm).

  • FT-IR: C-O stretching (~1250 cm⁻¹) for ether linkages.

Synthesis and Reaction Pathways

Enantioselective Debenzylation

A pivotal synthesis route involves enantioselective debenzylation using sodium bis(trimethylsilyl)amide (NaHMDS) and lithium chloride (LiCl), followed by treatment with potassium tert-butoxide in tetrahydrofuran (THF)/hexane . This method achieves high enantiomeric excess (ee) by leveraging chiral auxiliaries.

Table 2: Key Synthesis Conditions

ReagentRoleConditions
NaHMDSStrong base-78°C, THF
LiClLewis acid catalyst0°C to RT
KOtBuDeprotonation agentHexane/THF

Alternative Routes

  • Benzylation of Phenols: Reacting 2-methoxy-4-vinylphenol with benzyl chloride under basic conditions (e.g., K₂CO₃ in toluene).

  • Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura couplings for introducing aryl groups .

Applications in Organic Synthesis

Asymmetric Dihydroxylation

The vinyl group undergoes Sharpless asymmetric dihydroxylation to yield vicinal diols, critical in pharmaceutical intermediates . For example, epothilone analogs utilize such diols for macrocycle formation.

Polymer Science

Derivatives like 2-methoxy-4-vinylphenol (MVP) undergo free-radical polymerization to form biobased polymers with tunable glass transition temperatures (TgT_g).

Table 3: Comparative Reactivity of Vinylbenzene Derivatives

CompoundReactivityApplication
2-(Benzyloxy)-1-methoxy-4-vinylbenzeneHigh (vinyl + ether)Asymmetric synthesis
MVPModerate (vinyl + phenol)Biopolymers

Future Directions

Research gaps include:

  • Toxicity Profiling: Acute/chronic exposure studies.

  • Catalytic Innovations: Photoredox catalysis for greener syntheses.

  • Material Science: Copolymers with enhanced thermal stability.

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